molecular formula C21H23N3O2 B2517786 4-(tert-butyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 891122-97-7

4-(tert-butyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2517786
CAS RN: 891122-97-7
M. Wt: 349.434
InChI Key: KDDFJUJGONSCOI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-(tert-butyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide involves complex organic reactions. For instance, the synthesis of related polyamides was achieved through the aromatic nucleophilic substitution reaction of 4-tert-butylcatechol with halogenated compounds in the presence of potassium carbonate in N,N-dimethylformamide. This method was used to create compounds with flexible main-chain ether linkages and ortho-phenylene units, which are precursors to materials with desirable thermal and physical properties .

Molecular Structure Analysis

The molecular structure of compounds in this family can be intricate, as demonstrated by a related compound synthesized and analyzed through single-crystal X-ray diffraction. This compound crystallizes in the monoclinic system and forms a three-dimensional network structure stabilized by intermolecular hydrogen bonds and π···π contacts. Such detailed structural analysis is crucial for understanding the properties and potential applications of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typically characterized by the formation of new bonds through substitution reactions. The resulting structures often contain multiple functional groups, such as amides, ethers, and aromatic rings, which can participate in further chemical transformations. These reactions are essential for tailoring the properties of the compounds for specific applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The polyamides synthesized from related compounds exhibit high thermal stability, with glass transition temperatures mostly above 200°C and 10% weight loss temperatures exceeding 480°C. Their solubility in polar solvents and ability to form transparent, flexible films make them suitable for various applications. Additionally, the antitumor activity of a related compound against the Hela cell line indicates potential biomedical applications .

Scientific Research Applications

Polymer Science Applications

Polyamides with flexible main-chain ether linkages and ortho-phenylene units derived from compounds similar to 4-(tert-butyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide show significant solubility in polar solvents, thermal stability, and the ability to form transparent, flexible, and tough films. These properties are beneficial for creating materials with specific mechanical and thermal characteristics (Hsiao et al., 2000).

Organic Synthesis and Materials Chemistry

The synthesis and characterization of compounds bearing the 1,3,4-oxadiazole core have demonstrated their utility as building blocks in organic synthesis. These compounds have been utilized to develop materials with potential applications in molecular electronics, fluorescence, and as intermediates in the synthesis of biologically active molecules. For instance, benzyl phenylazocarboxylates, which share structural motifs with the compound , are versatile for synthetic chemistry, enabling the generation of compounds with potential application in radical reactions and nucleophilic substitutions (Jasch et al., 2012).

Medicinal Chemistry

1,3,4-oxadiazole derivatives have been explored for their anticancer activities. A series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated moderate to excellent anticancer activity against various cancer cell lines, suggesting the potential of these compounds in drug development for cancer therapy (Ravinaik et al., 2021).

Antimicrobial and Antioxidant Properties

Compounds incorporating the 1,3,4-oxadiazole moiety have shown promising antibacterial and antioxidant activities. For example, derivatives of 4,5-dihydro-1,3,4-oxadiazole-2-thiones exhibited good antibacterial activity against Staphylococcus aureus and potent antioxidant activity, underscoring their potential in developing new antimicrobial and antioxidant agents (Karanth et al., 2019).

properties

IUPAC Name

4-tert-butyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-13-6-7-14(2)17(12-13)19-23-24-20(26-19)22-18(25)15-8-10-16(11-9-15)21(3,4)5/h6-12H,1-5H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDFJUJGONSCOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(tert-butyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide

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